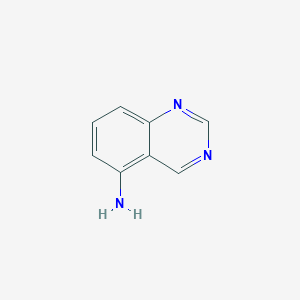

Quinazolin-5-amine

Übersicht

Beschreibung

Quinazolin-5-amine (CAS: 101421-71-0) is a heterocyclic organic compound with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol . It features a quinazoline core—a bicyclic structure comprising a benzene ring fused to a pyrimidine ring—with an amino (-NH₂) substituent at the 5-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance pharmacological properties such as anticonvulsant, antiviral, and receptor-targeting activities .

This compound derivatives are synthesized via multistep reactions, often involving nucleophilic displacement, condensation, or cyclization processes. For example, substituted quinazoline amines can be prepared by reacting chlorinated intermediates with aromatic amines under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinazolin-5-amine can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst such as zinc chloride. These reactions typically require heating and can be carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Quinazolin-5-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinazolin-5-one using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can yield dihydroquinazoline derivatives using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.

Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Quinazolin-5-one

Reduction: Dihydroquinazoline derivatives

Substitution: Halogenated or alkylated quinazoline derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinazolin-5-amine derivatives are recognized for their pleiotropic pharmacological profiles , making them valuable in drug development. They have been extensively studied for their potential as therapeutic agents against various diseases.

Key Therapeutic Applications

| Therapeutic Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Antihypertensive | Prazosin, Doxazosin | Alpha-1 adrenoceptor antagonism |

| Anticancer | Gefitinib, Erlotinib | EGFR inhibition |

| Anti-inflammatory | Various derivatives | COX inhibition |

| Antiviral | Novel quinazolines | Viral replication inhibition |

| Antiparasitic | Amino-quinazolines | Targeting parasitic pathways |

The amino-quinazoline scaffold has been pivotal in the design of drugs targeting the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer treatment with gefitinib approved by the FDA . Additionally, quinazoline derivatives have shown promise in treating hypertension and benign prostatic hyperplasia through their action on alpha-1 adrenergic receptors .

Biological Research

This compound and its derivatives are also significant in biological studies, particularly concerning enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Recent studies have highlighted the role of quinazoline derivatives as inhibitors of various kinases involved in cancer progression. For instance, compounds targeting platelet-derived growth factor receptors (PDGFR) have been shown to inhibit tumor growth and metastasis by disrupting angiogenesis .

Industrial Applications

Beyond medicinal chemistry, this compound serves as a building block in organic synthesis. Its unique chemical properties facilitate the development of new materials, including polymers and coatings.

Industrial Uses

| Application | Description |

|---|---|

| Material Development | Used in creating advanced polymers with specific properties |

| Synthesis of Inhibitors | Serves as a precursor for synthesizing PI3K inhibitors |

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that novel quinazoline derivatives exhibited enhanced anticancer activity through modifications that improved binding affinity to EGFR. These modifications included halogenation at position 6 and hydrophobic substitutions at position 3, leading to improved pharmacokinetic profiles .

Case Study 2: Antihypertensive Effects

Research involving alpha-1 adrenoceptor antagonists derived from quinazoline structures highlighted their effectiveness in managing hypertension and benign prostatic hyperplasia. The clinical success of these drugs emphasizes the therapeutic potential of this compound derivatives in cardiovascular health .

Wirkmechanismus

The mechanism of action of quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, this compound can disrupt cancer cell growth and induce apoptosis. Additionally, quinazoline derivatives can modulate other biological targets, such as enzymes involved in inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Quinazolin-5-amine vs. Other Quinazoline Derivatives

- Quinazolin-4-amine : Substitution at the 4-position instead of 3. Derivatives like 6-fluoroquinazolin-4(3H)-one (C₈H₅FN₂O) exhibit anticonvulsant activity but differ in electronic properties due to the fluorine substituent .

- Pyrazolo[1,5-a]this compound (e.g., compound 463-H08): Incorporates a pyrazole ring fused to the quinazoline core. This modification increases molecular weight (e.g., 463-H08: C₁₅H₁₅ClN₆) and enhances interactions with viral transcription factors .

- Triazolo[1,5-c]this compound: Fused triazole rings (e.g., C₁₅H₁₂N₅OCl) improve binding affinity for adenosine receptors (A1/A2b), making them potent antagonists .

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Quinazoline | -NH₂ at C5 | C₈H₇N₃ | 145.16 |

| Quinazolin-4-amine | Quinazoline | -NH₂ at C4 | C₈H₇N₃ | 145.16 |

| 463-H08 | Pyrazoloquinazoline | Cl, methyl, piperidinyl | C₁₅H₁₅ClN₆ | 314.77 |

| 113686-08-1 | Triazoloquinazoline | Cl, furanyl, dimethyl | C₁₅H₁₂N₅OCl | 313.74 |

Key Differences :

- This compound synthesis emphasizes simplicity and cost-effectiveness, while fused derivatives (e.g., pyrazolo/triazoloquinazolines) require advanced cross-coupling or cyclization techniques .

Anticonvulsant Activity

- 6-Fluoroquinazolin-4(3H)-one : Exhibits ED₅₀ values of 23–45 mg/kg in rodent models, attributed to electron-withdrawing fluorine enhancing membrane permeability .

- This compound: Limited direct data, but analogs with hydrophobic substituents (e.g., benzyl) show improved blood-brain barrier penetration .

Antiviral Activity

Receptor Targeting

- Triazolothis compound derivatives (e.g., 9-chloro-2-furanyl): Act as adenosine A2b receptor antagonists (Kᵢ < 10 nM), useful in autoimmune disease therapy .

Physicochemical Properties

- Stability : this compound requires storage at 2–8°C due to sensitivity to light and moisture, whereas halogenated derivatives (e.g., 463-H08) exhibit greater thermal stability .

- Solubility: Hydrophilic substituents (e.g., -OH, -COOH) on quinazoline improve aqueous solubility, critical for bioavailability. For example, quinoline-5-carboxylic acid (C₁₀H₇NO₂) is highly water-soluble compared to unmodified this compound .

Biologische Aktivität

Quinazolin-5-amine is a compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of this compound

This compound belongs to the quinazoline family, which is known for its pharmacological versatility. The core structure of quinazoline derivatives has been associated with various biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This compound's unique properties make it a candidate for drug development.

Table 1: Summary of Biological Activities of this compound Derivatives

Anticancer Activity

This compound and its derivatives have shown significant anticancer properties through various mechanisms. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in cancer metabolism. One study reported a derivative with an IC50 value of 0.011 μM against DHFR, outperforming methotrexate (IC50 = 0.02 μM) in efficacy .

Case Study: Inhibition of Breast Cancer Resistance Protein (BCRP)

A series of quinazolinamine derivatives were synthesized and tested for their ability to inhibit BCRP and P-glycoprotein (P-gp), both of which are critical in multidrug resistance in cancer therapy. Compound 22 was identified as a potent dual inhibitor, significantly increasing the accumulation of mitoxantrone in resistant cancer cells .

Antibacterial Properties

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the agar well diffusion method, revealing that several derivatives exhibited good activity levels ranging from 61.91% to 95.23% compared to standard antibiotics .

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Activity (%) |

|---|---|---|

| Compound 4 | Staphylococcus aureus | 85% |

| Compound 5 | Escherichia coli | 90% |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been studied extensively. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic effects in inflammatory diseases. One study found that certain derivatives exhibited moderate anti-inflammatory activity comparable to ibuprofen .

The anti-inflammatory activity is primarily attributed to the inhibition of key signaling pathways involved in inflammation, including the NF-kB pathway.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the quinazoline ring can significantly influence their pharmacological profiles.

Key Findings from SAR Studies

- Position 2 Substituents : The presence of electron-donating groups at position 2 enhances DHFR inhibition.

- Position 4 Amine Substituents : Amine or substituted amine groups at position 4 are essential for antibacterial and anti-inflammatory activities.

- Halogen Substituents : Halogen or electron-rich substituents at positions 6 or 8 can further improve antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing functional groups to the quinazolin-5-amine scaffold?

- Methodology : this compound derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, bromopentanoyl chloride intermediates can react with quinoline amines (e.g., quinolin-3-amine or quinolin-2-amine) to form amides, followed by displacement with aryl piperazines under basic conditions (e.g., K₂CO₃ in refluxing acetone) .

- Key Considerations : Optimize reaction temperature, solvent polarity, and stoichiometry to minimize side products. Use triethylamine as a base to facilitate amide bond formation .

Q. How should researchers characterize the structural purity of this compound derivatives?

- Methodology : Combine analytical techniques such as:

- IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR to verify substituent positions and aromatic proton integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Data Cross-Validation : Compare spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Q. What safety protocols are critical when handling this compound derivatives?

- Guidelines :

- Use fume hoods to avoid inhalation of dust or vapors (GHS hazard code H335).

- Wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319).

- Store compounds in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for kinase inhibition?

- Experimental Design :

- Variable Substituents : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at positions 2, 4, or 7 to modulate electronic effects on the quinazoline core.

- Biological Assays : Test inhibitory activity against target kinases (e.g., PI3K) using fluorescence polarization or ADP-Glo™ assays. Compare IC₅₀ values across derivatives .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Case Example : If Compound A shows antitubulin activity in sea urchin assays but not in human cancer cell lines:

Assay Validation : Confirm assay conditions (e.g., pH, temperature) match literature protocols .

Cellular Uptake Analysis : Measure intracellular concentrations via LC-MS to rule out permeability issues.

Off-Target Screening : Use kinome-wide profiling to identify unintended interactions .

Q. What strategies improve the scalability of multi-step syntheses involving this compound intermediates?

- Process Optimization :

- Step Efficiency : Replace low-yielding steps (e.g., bromine displacement) with catalytic methods (e.g., Buchwald-Hartwig amination).

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate polar intermediates .

- Scale-Up Challenges : Monitor exothermic reactions (e.g., acyl chloride formation) using inline FTIR to prevent thermal runaway .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDQPVGKVPPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633794 | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-71-0 | |

| Record name | 5-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.